
Methyl 2-methylhexanoate
Overview
Description
Methyl 2-methylhexanoate is an organic compound with the molecular formula C8H16O2This compound is a methyl ester derivative of 2-methylhexanoic acid and is characterized by its colorless liquid form .
Preparation Methods
Methyl 2-methylhexanoate can be synthesized through the esterification of 2-methylhexanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions involve heating the mixture under reflux to facilitate the esterification process .
Chemical Reactions Analysis
Low-Temperature Oxidation Pathways
Methyl hexanoate undergoes low-temperature chemistry (LTC) between 550–700 K , dominated by sequential O₂ addition and isomerization reactions forming hydroperoxides (Figure 7 in ). Key steps include:
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H-Abstraction : Initiation via H-atom abstraction by OH radicals or O atoms, forming fuel radicals (R·).
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O₂ Addition : Radicals react with O₂ to form peroxy radicals (ROO·).
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Isomerization : ROO· undergoes intramolecular H-shift to form hydroperoxyalkyl radicals (ȮOQOOH).
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Decomposition : ȮOQOOH decomposes to ketohydroperoxides (KHP) and OH radicals, sustaining chain branching .
For methyl 2-methylhexanoate, branching at the second carbon may:
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Alter H-Abstraction Sites : Steric effects could shift H-abstraction preferences to tertiary C–H bonds, accelerating radical formation.
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Modify Isomerization Barriers : Branching may hinder or favor specific ROO· isomerization pathways, altering hydroperoxide yields.
Ozone-Initiated Oxidation
Ozone addition to MHX introduces extreme low-temperature chemistry (ELTC) near 500 K , initiated by O atoms from ozone decomposition :
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Initiation :
Theoretical calculations show larger esters (e.g., MHX) have 10× higher O-atom abstraction rate constants than smaller esters (e.g., methyl propanoate) at 500 K (Table 6 in ). This compound’s branched structure could further enhance this rate due to weaker tertiary C–H bonds.
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Hydroperoxide Dominance : ELTC and LTC both produce hydroperoxides (e.g., CH₃OOH, C₂H₅OOH), but ELTC exhibits distinct isomer distributions and delayed NTC behavior .
High-Temperature Oxidation ( > 800 K)
At high temperatures, MHX oxidation transitions to radical-driven pathways:
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β-Scission : Fuel radicals decompose into smaller fragments (e.g., CH₃, CO, CO₂).
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Formation of Oxygenates : Acetaldehyde (CH₃CHO), formaldehyde (HCHO), and methanol (CH₃OH) are key intermediates .
For this compound, branching may:
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Increase β-Scission Rates : Tertiary radicals decompose faster, favoring lighter products.
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Shift Oxygenate Profiles : Altered radical stability could reduce methanol yields compared to linear MHX .
Negative Temperature Coefficient (NTC) Behavior
MHX exhibits NTC behavior between 700–800 K , where reactivity decreases with rising temperature due to competition between hydroperoxide formation and decomposition . this compound’s branching could:
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Suppress NTC : Enhanced decomposition rates at intermediate temperatures might reduce the NTC regime’s prominence.
Key Theoretical and Experimental Uncertainties
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Rate Constants : Ab initio calculations for O-atom abstraction (Table 6 in ) show strong dependence on ester size, but analogous data for branched esters are unavailable.
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Isomer-Specific Pathways : Photon-energy-resolved mass spectra suggest ELTC and LTC produce different hydroperoxide isomers , but isomer resolution for this compound remains unstudied.
Scientific Research Applications
Methyl 2-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.
Biology: This compound can be used in studies involving fatty acid metabolism and esterification processes.
Medicine: It may serve as a reference compound in pharmacological studies to understand ester-related drug metabolism.
Mechanism of Action
The mechanism of action of methyl 2-methylhexanoate involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. It acts as a substrate for esterases, which hydrolyze the ester bond to produce 2-methylhexanoic acid and methanol. This process is crucial in metabolic pathways involving fatty acid esters .
Comparison with Similar Compounds
Methyl 2-methylhexanoate can be compared with other similar compounds such as:
Methyl hexanoate: Both are methyl esters, but methyl hexanoate lacks the methyl group on the hexanoic acid chain.
Ethyl hexanoate: This compound is an ethyl ester of hexanoic acid, differing in the alkyl group attached to the ester.
Biological Activity
Methyl 2-methylhexanoate, also known as 2-methylhexanoic acid methyl ester, is an organic compound classified under fatty acid methyl esters. Its molecular formula is with a molecular weight of approximately 144.21 g/mol. This compound is recognized for its potential biological activities, which have been the subject of various studies.
- IUPAC Name : this compound
- CAS Number : 2177-81-3
- Molecular Weight : 144.2114 g/mol
- Structure : The compound features a branched aliphatic chain, which influences its solubility and reactivity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the context of fatty acid metabolism. It can be metabolized into various products that may exhibit biological activity. The compound's structure allows it to participate in enzymatic reactions typical of medium-chain fatty acids.
Toxicological Profile
Research indicates that this compound has a relatively low toxicity profile. For instance, the oral LD50 in rats exceeds 5000 mg/kg, suggesting that it is not acutely toxic . This characteristic makes it a candidate for various applications in food and cosmetic industries.
Antimicrobial Properties
Studies have shown that methyl esters, including this compound, possess antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted the effectiveness of fatty acid methyl esters against specific bacterial strains, indicating potential use as natural preservatives .
Case Studies
- Oxidation Studies : A detailed kinetic modeling study examined the oxidation of methyl esters including this compound. The findings suggested that these compounds undergo complex reactions at varying temperatures, producing several by-products that could have further biological implications .
- Flavor and Aroma Compounds : this compound has been identified as a volatile compound in various fruits, contributing to their aroma profiles. Its presence enhances sensory attributes, making it valuable in flavoring applications .
- Neurophysiological Effects : Research on the effects of various methyl esters on neuronal activity has shown that they can influence ion currents in neurons from Helix aspersa. This suggests potential neuroactive properties of this compound and related compounds .
Comparative Biological Activity of Related Compounds
Compound Name | Molecular Formula | LD50 (oral, rat) | Antimicrobial Activity | Flavor Profile |
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This compound | C8H16O2 | >5000 mg/kg | Yes | Present in fruits |
Methyl Hexanoate | C7H14O2 | >5000 mg/kg | Yes | Present in dairy |
Methyl Butyrate | C5H10O2 | >5000 mg/kg | Moderate | Present in butter |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for producing methyl 2-methylhexanoate, and how do reaction conditions influence product selectivity?
this compound is synthesized via methoxycarbonylation of alkenes using palladium(II) catalysts. For example, methoxycarbonylation of 1-hexene with Pd-PPh3 complexes yields branched esters (this compound) and linear esters (methyl heptanoate). Selectivity depends on ligand-to-metal ratios, acid additives (e.g., para-toluenesulfonic acid, PTSA), and reaction temperature. GC-MS and NMR analyses confirm product distribution, with branched esters dominating under optimized Pd:PPh3 ratios .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Key characterization techniques include:
- GC-MS : Identifies retention times and fragmentation patterns using ethylbenzene as an internal standard .
- NMR : ¹H NMR reveals ester methyl groups (δ ~3.6 ppm for methoxy protons) and branching signals (δ ~1.2–1.5 ppm for methyl groups). ³¹P NMR monitors ligand stability in catalytic systems .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do ligand dissociation dynamics in palladium catalysts affect the yield of this compound in methoxycarbonylation?
In situ ³¹P NMR studies show that Pd-PPh3 complexes remain stable at low acid concentrations (Pd:PTSA ≤1:30). High acid concentrations (>1:40) induce ligand dissociation, reducing catalytic activity and favoring linear esters. Phosphine additives (e.g., PPh3) are critical for maintaining catalyst integrity, with TON (turnover number) values reaching 282 under optimized conditions .
Q. What contradictions exist in analytical data interpretation for this compound, and how can they be resolved?
Discrepancies in product quantification (e.g., branched vs. linear esters) arise from overlapping GC peaks or internal standard interference. Resolution strategies:
- Use deuterated solvents in NMR to enhance signal separation.
- Validate GC-MS results with authentic samples (e.g., commercial methyl heptanoate) .
Q. How does the ester chain length of this compound derivatives influence biological activity in medicinal chemistry studies?
Structure-activity relationship (SAR) studies reveal that esters with linear chains >5 carbons exhibit reduced antitumor activity. For example, 2-methylhexanoate derivatives show moderate chemosensitizing activity, while shorter chains (e.g., ethyl esters) enhance potency. Steric hindrance from branching (e.g., tert-butyl groups) further modulates efficacy .
Q. What methodological challenges arise in scaling up this compound synthesis for preclinical studies?
Key challenges include:
Properties
IUPAC Name |
methyl 2-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJODHIQVLMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334183 | |
Record name | Methyl 2-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-81-3 | |
Record name | Hexanoic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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